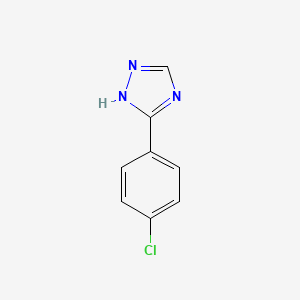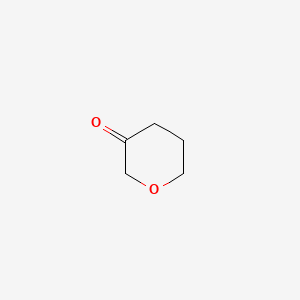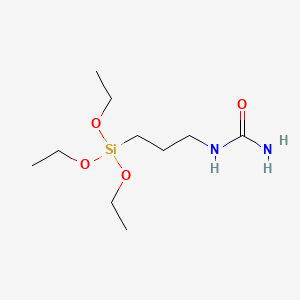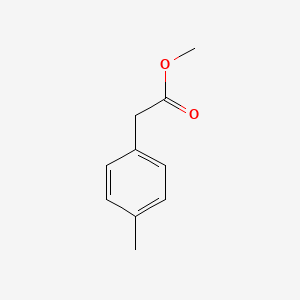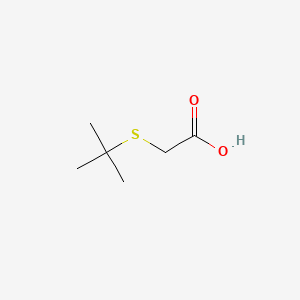
(1-Phenylvinyl)phosphonic acid
Overview
Description
(1-Phenylvinyl)phosphonic acid is an organophosphorus compound with the molecular formula C8H9O3P. It is characterized by the presence of a phenyl group attached to a vinyl group, which is further bonded to a phosphonic acid moiety.
Mechanism of Action
Target of Action
This compound is a phosphonate, a class of compounds known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
As a phosphonate, it may interact with its targets through hydrogen bonding . This interaction could impact the initial phase and final bulk crystal structures of co-evaporated perovskites . .
Biochemical Pathways
Phosphonates, in general, are known to inhibit metabolic enzymes, potentially affecting a variety of biochemical pathways . .
Pharmacokinetics
The compound’s molecular formula is C8H9O3P, with an average mass of 184.129 Da . .
Result of Action
As a phosphonate, it may inhibit metabolic enzymes, potentially leading to various cellular effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Phenylvinyl)phosphonic acid. For instance, phosphonic acid has been found to remain present in the woody parts of vines up to 6 years after the last application . This suggests that the compound’s action could be influenced by factors such as the presence of other chemicals, temperature, and pH.
Biochemical Analysis
Biochemical Properties
(1-Phenylvinyl)phosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can inhibit metabolic enzymes by mimicking the structure of natural substrates, thereby interfering with normal biochemical processes. For example, this compound has been shown to interact with enzymes involved in phosphate metabolism, such as alkaline phosphatase, by binding to the active site and preventing the enzyme from catalyzing its natural substrate . Additionally, this compound can form complexes with proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, this compound can inhibit enzymes by binding to their active sites and preventing substrate binding, as seen with alkaline phosphatase . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are mediated through interactions with transcription factors and other regulatory proteins, leading to alterations in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity. These effects can persist even after the compound is removed, indicating potential long-term impacts on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage, organ dysfunction, and adverse behavioral changes. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur. Careful dosage optimization is essential to balance efficacy and safety in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as phosphatases and kinases, which modify its structure and activity . Additionally, this compound can influence the levels of key metabolites by altering the activity of metabolic enzymes, leading to changes in cellular energy production, biosynthesis, and degradation pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters that facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance its ability to interact with transcription factors and regulate gene expression, while mitochondrial localization may impact cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylvinyl)phosphonic acid typically involves the reaction of phosphorus trihalide (such as phosphorus trichloride) with acetophenone in the presence of water. The water is gradually added to the reaction mixture with cooling to form the desired product. The reaction mixture can be sparged of excess acetophenone with aqueous acid while under vacuum, and the product can be recovered by recrystallization from aqueous mineral acid, such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Phenylvinyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, reduced ethylphosphonic acids, and substituted phenylvinylphosphonic acids .
Scientific Research Applications
(1-Phenylvinyl)phosphonic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Vinylphosphonic acid: Similar in structure but lacks the phenyl group.
Phenylphosphonic acid: Contains a phenyl group but lacks the vinyl group.
Ethylphosphonic acid: Similar to the reduced form of (1-Phenylvinyl)phosphonic acid.
Uniqueness
This compound is unique due to the presence of both a phenyl and a vinyl group, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to its simpler analogs .
Properties
IUPAC Name |
1-phenylethenylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O3P/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSDUXHQPXODCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185974 | |
| Record name | (1-Phenylvinyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3220-50-6 | |
| Record name | (1-Phenylvinyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3220-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Phenylvinyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Phenylvinyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylvinyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


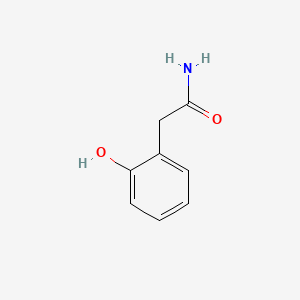
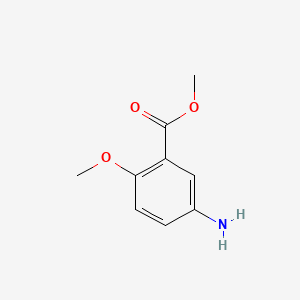
![[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1293855.png)

